![molecular formula C18H18Cl3N3OS B2722184 3,5-dichloro-N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1216428-81-7](/img/structure/B2722184.png)
3,5-dichloro-N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups, including a cyano group (-CN), an isopropyl group (-(CH3)2CH), a tetrahydrothieno[2,3-c]pyridin-2-yl group, and a benzamide group (C6H5CONH2). It also contains two chlorine atoms. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzene ring could contribute to the compound’s stability and reactivity due to its aromaticity. The tetrahydrothieno[2,3-c]pyridin-2-yl group is a bicyclic structure, which could exist in different conformations .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the cyano group could undergo reactions such as hydrolysis, reduction, or addition. The benzamide group could participate in reactions typical for amides, such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research demonstrates the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, utilizing starting materials like citrazinic acid to produce compounds with antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012). This suggests the potential for designing derivatives of the specified compound with antimicrobial properties.
Aggregation-Enhanced Emission and Multi-Stimuli-Responsive Properties
The synthesis of pyridyl substituted benzamides showing AEE and multi-stimuli-responsive properties highlights the utility of such compounds in developing materials with novel optical and physical behaviors (Srivastava et al., 2017). These properties are significant for applications in sensors, optoelectronics, and material science, indicating a pathway for the application of the specified compound in these areas.
Anticancer Activity
The synthesis of compounds based on heterocyclic moieties, such as thieno and pyridine rings, and their evaluation for antimicrobial and anticancer activities underscores the potential of such compounds in therapeutic applications. Notably, some synthesized compounds exhibited promising activities against various tumor cell lines, indicating the potential research value of similar compounds in developing anticancer agents (Bondock & Gieman, 2015).
Antiviral Activity
Research on benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant anti-influenza A virus activity, suggesting the utility of structurally related compounds in developing antiviral therapies (Hebishy et al., 2020). This indicates potential research applications of the specified compound in virology and pharmacology.
Orientations Futures
Propriétés
IUPAC Name |
3,5-dichloro-N-(3-cyano-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3OS.ClH/c1-10(2)23-4-3-14-15(8-21)18(25-16(14)9-23)22-17(24)11-5-12(19)7-13(20)6-11;/h5-7,10H,3-4,9H2,1-2H3,(H,22,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJQFVOCYWHZGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC(=C3)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


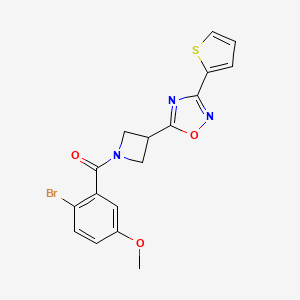
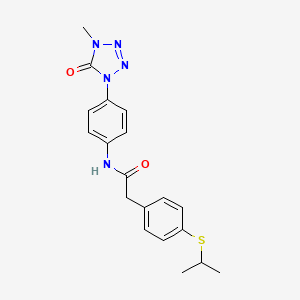
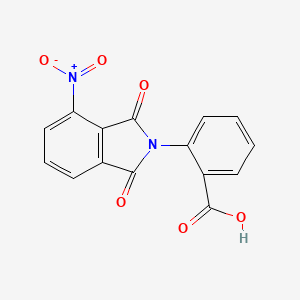

![2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2722113.png)
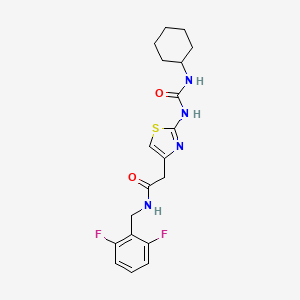
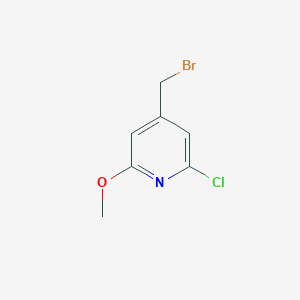
![3,4-dimethoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2722118.png)
![tert-butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate](/img/structure/B2722119.png)

![5-isopropyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2722121.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone](/img/structure/B2722124.png)